2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
CAS No.:
Cat. No.: VC14618502
Molecular Formula: C10H11N5O3S3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N5O3S3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C10H11N5O3S3/c11-9-14-15-10(20-9)19-5-8(16)13-6-1-3-7(4-2-6)21(12,17)18/h1-4H,5H2,(H2,11,14)(H,13,16)(H2,12,17,18) |
| Standard InChI Key | XOOCPGSAGIALAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)S(=O)(=O)N |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, reflects its three primary components:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted with an amino group at position 5.
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Acetamide linker: A methylene group bonded to a carbonyl moiety, facilitating conjugation between the thiadiazole and aryl groups.
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4-Sulfamoylphenyl group: A benzene ring para-substituted with a sulfonamide functional group, enhancing hydrogen-bonding capacity.
The molecular formula C₁₀H₁₁N₅O₃S₃ corresponds to a molecular weight of 345.4 g/mol, with a calculated topological polar surface area (TPSA) of 156 Ų, suggesting moderate bioavailability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₅O₃S₃ |
| Molecular Weight (g/mol) | 345.4 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)S(=O)(=O)N |
Synthesis and Derivative Development
Synthetic Pathways
While no published protocol explicitly details the synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, analogous compounds suggest a multistep approach:
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Thiadiazole formation: Cyclization of thiosemicarbazides with carboxylic acids under acidic conditions generates the 1,3,4-thiadiazole core .
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Sulfanylacetamide coupling: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution with 4-aminobenzenesulfonamide .
A related synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives employed ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, achieving yields of 65–82% . Adapting this method could theoretically produce the target compound, though reaction optimization would be necessary.
Analytical Characterization
Hypothetical characterization data inferred from structural analogs include:
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¹H NMR: A singlet at δ 2.8–3.2 ppm for the methylene group (CH₂S), aromatic protons at δ 7.2–7.8 ppm, and broad signals for NH₂ groups .
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H).
Biological Activity and Mechanistic Hypotheses
Anticancer Activity
Structurally similar compounds, such as N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, demonstrated moderate cytotoxicity against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines, with IC₅₀ values ranging from 3.1 to 12.6 µM . Electron-withdrawing substituents (e.g., -Cl, -F) improved activity, suggesting that the amino and sulfamoyl groups in the target compound could modulate potency .
Enzyme Inhibition
The sulfonamide moiety may confer carbonic anhydrase (CA) inhibitory activity, analogous to acetazolamide. Molecular docking studies predict favorable interactions with CA IX, a tumor-associated isoform .
Chemical Applications and Reactivity
Synthetic Intermediate
The compound’s reactive sites—the amino group, thioether linkage, and sulfonamide—enable diverse modifications:
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Amino group: Acylation or alkylation to enhance lipophilicity.
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Thioether: Oxidation to sulfone or nucleophilic displacement.
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Sulfonamide: Metal coordination or hydrogen-bonding interactions .
Coordination Chemistry
Sulfonamide-containing ligands often form complexes with transition metals. For example, zinc(II) complexes of similar thiadiazoles show enhanced antibacterial activity compared to free ligands.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Thiadiazole Derivatives
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